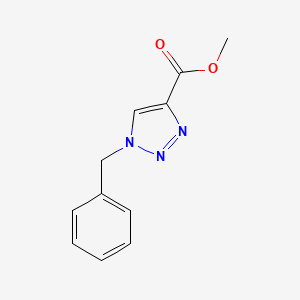

methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate

Overview

Description

Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound that has been studied for its various properties . It is a molecule that adopts a curved shape with the dihedral angle formed between the triazole and benzene rings being 63.23 (8)° .

Synthesis Analysis

The synthesis of this compound involves a variety of methods. For instance, it can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the use of copper-on-charcoal as a heterogeneous catalyst under continuous flow conditions .Molecular Structure Analysis

The molecular structure of this compound is quite unique. It adopts a curved shape with the dihedral angle formed between the triazole and benzene rings being 63.23 (8)° . This indicates a considerable delocalization of π-electron density within the triazole ring .Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For example, it has been used in the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields . It has also been used in the synthesis of antiepileptic agents .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. For example, its curved shape and the delocalization of π-electron density within the triazole ring contribute to its unique properties .Scientific Research Applications

Chemical Synthesis and Molecular Structures

- Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate has been studied in chemical synthesis, particularly in the preparation of substituted 1-benzyl-1H-1,2,3-triazoles. The Dimroth Reaction is used for synthesizing triazoles from benzyl azides and active methylene compounds, yielding various derivatives such as 1H-1,2,3-triazole-4-carboxylate esters and 1H-1,2,3-triazole-4-ketones (Cottrell et al., 1991).

- The molecular structure of this compound indicates significant delocalization of π-electron density within its triazole ring. This compound forms supramolecular chains in the solid state, featuring interactions such as N–H···N hydrogen bonding and C–H···O and C–H···N interactions (Boechat et al., 2010).

Catalysis and Ligand Design

- This compound has been utilized in catalyst activation, particularly with Cp*RhIII/IrIII complexes. It plays a role in reactions like transfer hydrogenation and Oppenauer-type oxidation of alcohols (Saleem et al., 2014).

- This compound is also involved in the synthesis of half-sandwich ruthenium(II) complexes. These complexes have been explored for catalytic oxidation and transfer hydrogenation, showcasing the compound's utility in organometallic chemistry (Saleem et al., 2013).

Corrosion Inhibition

- The compound has been synthesized and tested for its corrosion inhibition activity on carbon steel. This research highlights its potential application in industrial settings to prevent corrosion, especially in environments containing CO2 and NaCl (Insani et al., 2015).

Antimicrobial Activity

- There is research focusing on the antimicrobial activity of derivatives of this compound. These derivatives have been evaluated for their potential in treating microbial infections (Reddy et al., 2016).

Computational Studies

- Computational studies have been conducted on this compound to understand its structural properties, molecular orbitals, and UV-vis spectra. These studies provide insights into the electronic structure and potential applications in photophysics (Wang et al., 2014).

Antiproliferative Activity

- This compound is also investigated in the context of cancer research. Derivatives of this compound have shown antiproliferative activity against select cancer cell lines, highlighting its potential in oncology (Stefely et al., 2010).

Mechanism of Action

Target of Action

Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is a complex compound that interacts with various targets. Similar compounds have been found to interact with copper ions (cu i) and stabilize them towards disproportionation and oxidation .

Mode of Action

The compound’s mode of action involves its interaction with its targets, leading to changes at the molecular level. For instance, it has been suggested that similar compounds can enhance the catalytic effect in the azide-acetylene cycloaddition . This suggests that this compound might also interact with its targets in a similar manner, leading to changes in their activity.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit enzymes such as xanthine oxidase and acetylcholinesterase, which are crucial in oxidative stress and neurotransmission, respectively . The compound also exhibits antibacterial properties by interacting with bacterial cell wall synthesis enzymes, thereby disrupting their function .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered gene expression and cellular metabolism . The compound has been observed to induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzyme activity by binding to the active sites, thereby preventing substrate access . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it can cause sustained changes in cellular function, including prolonged enzyme inhibition and altered metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects such as enzyme inhibition and antibacterial activity . At high doses, it can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects . The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are affected by its localization, as it can interact with organelle-specific enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to these compartments .

Properties

IUPAC Name |

methyl 1-benzyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)10-8-14(13-12-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGLNRKZOVMAQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76003-76-4 | |

| Record name | methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3153448.png)